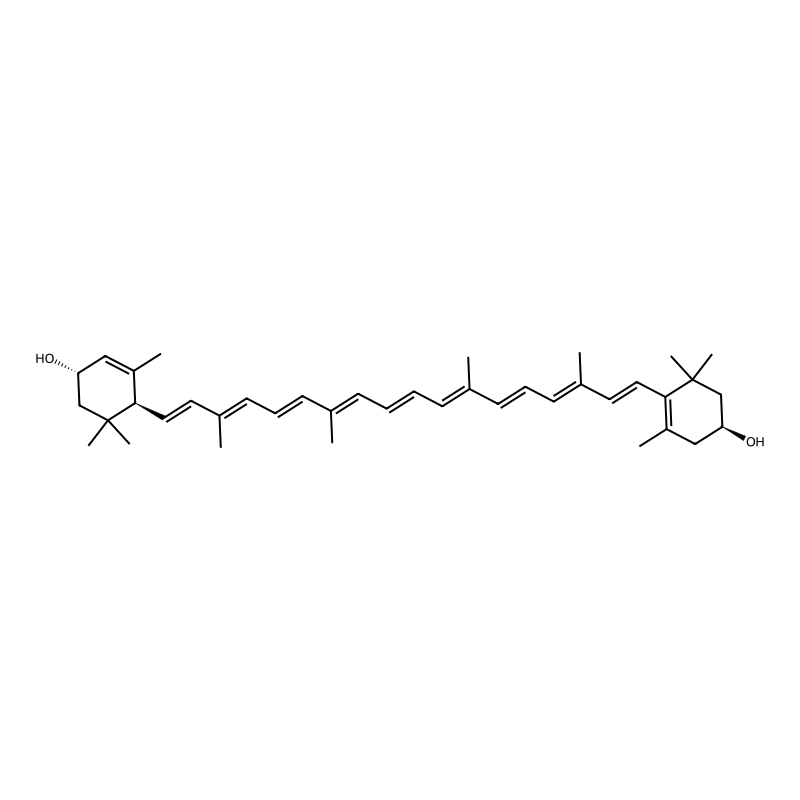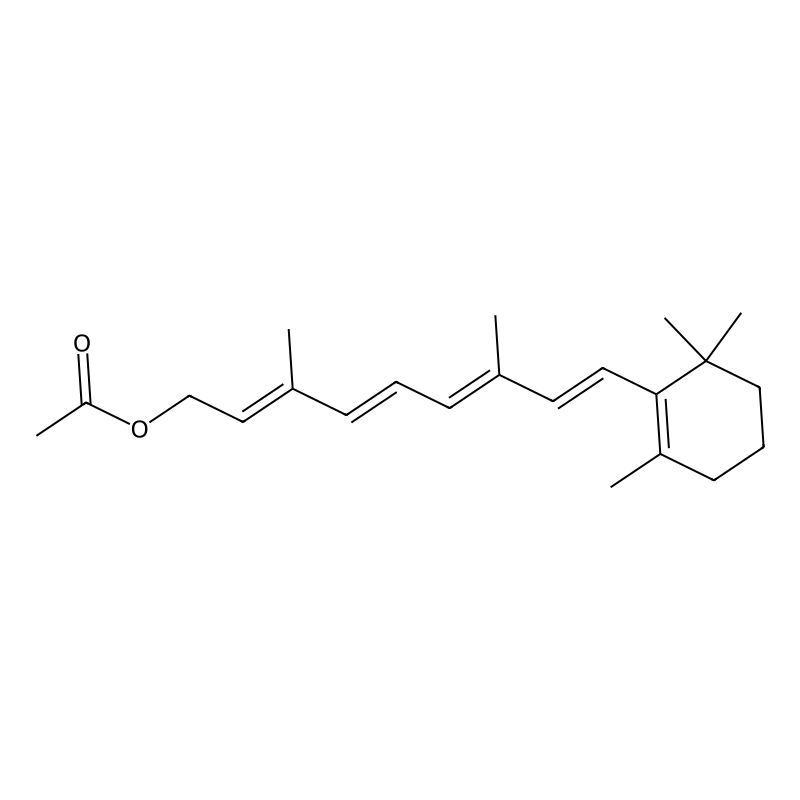Vitamin Standards
CAS No.:63283-36-3
Molecular Formula:C27H46O3
Molecular Weight:418.7 g/mol
Availability:
In Stock
CAS No.:14101-61-2
Molecular Formula:C28H42O2
Molecular Weight:410.6 g/mol
Availability:
In Stock
CAS No.:127-40-2
Molecular Formula:C40H56O2
Molecular Weight:568.9 g/mol
Availability:
In Stock
CAS No.:84-80-0
Molecular Formula:C31H46O2
Molecular Weight:450.7 g/mol
Availability:
In Stock
CAS No.:137-08-6
Molecular Formula:C18H32CaN2O10
Molecular Weight:476.5 g/mol
Availability:
In Stock
CAS No.:127-47-9
Molecular Formula:C22H32O2
Molecular Weight:328.5 g/mol
Availability:
In Stock





